molecular formula C8H7ClO2 B154735 4-Chloro-3-methylbenzoic acid CAS No. 7697-29-2

4-Chloro-3-methylbenzoic acid

Cat. No. B154735
M. Wt: 170.59 g/mol
InChI Key: MRUKIIWRMSYKML-UHFFFAOYSA-N
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Patent
US08791100B2

Procedure details

To a solution of 4-chloro-3-methylbenzoic acid (8.31 g, 48.7 mmol) in CH2Cl2 (50 mL) was added DMF (175 μm) and thionyl chloride (35.5 mL, 487 mmol) and the resulting mixture was refluxed for 1 hour. After cooling down, the mixture was evaporated to dryness and taken up in THF (50 mL). The resulting solution was cooled to 0° C. and triethylamine (13.5 mL, 97 mmol) was added followed by N,O-dimethylhydroxyl-amine hydrochloride (5.7 g, 58.4 mmol) and the resulting mixture was stirred at room temperature overnight. The mixture was diluted with CH2Cl2 and washed with 1 M KHSO4, saturated aqueous NaHCO3 and brine. The organic layer was dried over sodium sulfate, filtered and concentrated. The resulting crude Weinreb amide (10.4 g, 48.7 mmol) was taken up in THF (440 mL) and cooled to 0° C. under an argon atmosphere. Ethylmagnesium bromide (1 M in TBME, 97 ml, 97 mmol) was then slowly added and the resulting mixture was stirred for 2 hours at 0° C. The mixture was quenched with a saturated aqueous ammonium chloride solution. The THF was evaporated and the product was extracted with EtOAc. The organic layer was washed with brine, dried over sodium sulfate, filtered and concentrated. The residue was purified by chromatography on silica gel (cyclohexane/EtOAc) to give INT 5.
Quantity
8.31 g
Type
reactant
Reaction Step One
Quantity
35.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxyl-amine hydrochloride
Quantity
5.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
Weinreb amide
Quantity
10.4 g
Type
reactant
Reaction Step Four
Quantity
97 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
440 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][C:3]=1[CH3:11].S(Cl)(Cl)=O.[CH2:16](N(CC)CC)[CH3:17].Cl.CNOC.C([Mg]Br)C>C(Cl)Cl.C1COCC1.CN(C=O)C>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](=[O:8])[CH2:16][CH3:17])=[CH:4][C:3]=1[CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
8.31 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1)C
Name
Quantity
35.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
13.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
N,O-dimethylhydroxyl-amine hydrochloride
Quantity
5.7 g
Type
reactant
Smiles
Cl.CNOC
Step Four
Name
Weinreb amide
Quantity
10.4 g
Type
reactant
Smiles
Step Five
Name
Quantity
97 mL
Type
reactant
Smiles
C(C)[Mg]Br
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
440 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated to dryness
WASH
Type
WASH
Details
washed with 1 M KHSO4, saturated aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. under an argon atmosphere
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 2 hours at 0° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with a saturated aqueous ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
The THF was evaporated
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (cyclohexane/EtOAc)
CUSTOM
Type
CUSTOM
Details
to give INT 5

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=C(C=C(C=C1)C(CC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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